Cas no 88-14-2 (2-Furoic acid)

2-FUROIC acid (furan-2-carboxylic acid) is an organic compound, which is obtained by oxidation of furfural. In the rat test, 2-FUROIC acid has anti lipid effect and can reduce the levels of cholesterol and triglycerides in serum
2-Furoic acid structure
2-Furoic acid structure
2-Furoic acid
88-14-2
C5H4O3
112.083461761475
MFCD00003238
34453
6919

2-Furoic acid Properties

Names and Identifiers

    • Furan-2-carboxylic acid
    • 2-FURANCARBOXYLIC ACID CHLORIDE
    • 2-FUROYL CHLORIDE
    • FURAN-2-CARBONYL CHLORIDE
    • FUROYL CHLORIDE
    • TIMTEC-BB SBB004224
    • 2-Furancarbosylicacid
    • a-Furoicacid
    • alpha-Furancarboxylic acid
    • Furancarbonylicacid
    • Furancarboxylic acid-(2)
    • furancarboxylicacid
    • Furoica
    • Kyselina 2-furoova
    • Kyselina pyroslizova
    • 2-Furoic acid
    • 2-Furancarboxylic Acid
    • 2-FURANCARBONYL CHLORIDE
    • 2-furan-carboxylic acid
    • 2-Furanoic acid
    • 2-furanyl-carboxylic acid
    • Furoic acid
    • pyromucic acid
    • [ "" ]
    • 2-Carboxyfuran
    • Furancarboxylic acid
    • alpha-Furoic acid
    • 2-Furoate
    • Kyselina 2-furoova [Czech]
    • Kyselina pyroslizova [Czech]
    • .alpha.-Furoic acid
    • .alpha.-Furancarboxylic acid
    • 2-Furoic acid [per EINECS]
    • CHE
    • 2-Furoic Acid
    • Pyromucic Acid
    • 2-Furoic acid (7CI, 8CI)
    • NSC 58965
    • NSC 8842
    • α-Furancarboxylic acid
    • α-Furoic acid
    • acide 2-furoique
    • acido 2-furoico
    • Furan-2-carbonsaeure
    • 2-furoic acid
    • 2-Furoic acid,98%
    • +Expand
    • MFCD00003238
    • SMNDYUVBFMFKNZ-UHFFFAOYSA-N
    • 1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
    • O=C(C1=CC=CO1)O
    • 0110149

Computed Properties

  • 112.016044g/mol
  • 0
  • 0.5
  • 1
  • 3
  • 1
  • 112.016044g/mol
  • 112.016044g/mol
  • 50.4Ų
  • 8
  • 99.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0

Experimental Properties

  • 0.97780
  • 50.44000
  • 4307
  • n20/D 1.531(lit.)
  • 36 g/L (20 ºC)
  • 230-232 °C(lit.)
  • 128-132 °C (lit.)
  • 0.0±0.5 mmHg at 25°C
  • 137 ºC
  • 37g/l
  • Powder
  • Soluble in ethanol and ether, partially soluble in water
  • 3.16(at 25℃)
  • 1.324 g/mL at 25 °C(lit.)

2-Furoic acid Security Information

  • GHS07 GHS07
  • LV1763000
  • 3
  • S26-S36/37/39-S45-S36
  • R34; R36/37/38
  • C C
  • UN 3265 8/PG 2
  • H315-H319
  • P305+P351+P338
  • warning
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 36/37/38
  • Warning
  • Yes
  • 10-19-21

2-Furoic acid Customs Data

  • 29321900
  • China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Furoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IFB7-25g
2-Furoic acid
88-14-2 95%
25g
$4.00 2024-04-20
A2B Chem LLC
AI58851-25g
2-Furoic acid
88-14-2 95%
25g
$4.00 2024-04-19
abcr
AB110400-100 g
2-Furoic acid, 98%; .
88-14-2 98%
100 g
€56.40 2023-07-20
Alichem
A159003176-1000g
Furan-2-carboxylic acid
88-14-2 95%
1000g
$156.00 2023-08-31
Ambeed
A117549-25g
Furan-2-carboxylic acid
88-14-2 95%
25g
$5.0 2024-05-30
Apollo Scientific
OR10949-100g
2-Furoic acid
88-14-2 95%
100g
£34.00 2023-09-02
Enamine
EN300-19302-0.05g
furan-2-carboxylic acid
88-14-2 95%
0.05g
$19.0 2023-09-17
eNovation Chemicals LLC
D631521-500g
2-Furoic acid
88-14-2 97%
500g
$200 2022-10-11
Life Chemicals
F9995-1642-0.25g
furan-2-carboxylic acid
88-14-2 95%+
0.25g
$18.0 2023-11-21
MedChemExpress
HY-W012946-10mM*1mLinDMSO
2-Furoic acid
88-14-2 ≥98.0%
10mM*1mLinDMSO
¥550 2022-05-18

2-Furoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thiophenol Catalysts: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone
Reference
A mild and chemoselective method for ester O-alkyl cleavage using in situ generated potassium thiophenoxide from catalytic quantities of base
Sharma, Lalima; et al, Tetrahedron, 1999, 55(31), 9595-9600

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thiophenol Catalysts: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone
Reference
Influence of Hydrogen Bonding in the Activation of Nucleophiles: PhSH-(Catalytic) KF in N-Methyl-2-pyrrolidone as an Efficient Protocol for Selective Cleavage of Alkyl/Aryl Esters and Aryl Alkyl Ethers under Nonhydrolytic and Neutral Conditions
Chakraborti, Asit K.; et al, Journal of Organic Chemistry, 2002, 67(8), 2541-2547

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; et al, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Palladium Solvents: Water ;  36 h, 1 atm, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Cubic nanocasted polyaniline-ordered mesoporous carbon composite and its application for enhanced catalytic activity of palladium nanoparticles in the aerobic oxidation of alcohols in water
Najafvand-Derikvandi, Sepideh; et al, Molecular Catalysis, 2020, 496,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Galactose oxidase ,  Xanthine dehydrogenase Solvents: Acetonitrile ,  Water ;  16 h, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Catalytic bio-chemo and bio-bio tandem oxidation reactions for amide and carboxylic acid synthesis
Bechi, Beatrice; et al, Green Chemistry, 2014, 16(10), 4524-4529

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: N-Hydroxyphthalimide ,  Iodobenzene Solvents: Acetonitrile ,  Water ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether ,  Water ;  10 min, rt
Reference
Catalytic hypervalent iodine oxidation of alcohols to the corresponding carbonyl compounds using N-hydroxyphthalimide (NHPI) and m-chloroperbenzoic acid
Zhu, Chenjie; et al, Canadian Journal of Chemistry, 2010, 88(4), 362-366

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Nickel selenide ,  Selenium ,  Iron-nickel alloy Solvents: Water ;  rt
Reference
Grass-like NixSey nanowire arrays shelled with NiFe LDH nanosheets as a 3D hierarchical core-shell electrocatalyst for efficient upgrading of biomass-derived 5-hydroxymethylfurfural and furfural
Zhong, Yan; et al, Catalysis Science & Technology, 2022, 12(1), 201-211

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Calcium carbonate Solvents: Water ;  5 h, pH 7, 30 °C
Reference
A versatile Pseudomonas putida KT2440 with new ability: selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid
Xu, Qianqian; et al, Bioprocess and Biosystems Engineering, 2020, 43(1), 67-73

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Magnesium nitrate ,  Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) ,  Aluminum nitrate Solvents: Water ;  2 h, 6 bar, 110 °C
Reference
Liquid phase furfural oxidation under uncontrolled pH in batch and flow conditions: The role of in situ formed base
Roselli, Alessandra; et al, Catalysts, 2020, 10(1),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Silica ;  3.5 h, 120 °C
Reference
Solvent-free cleavage of tert-butyl esters under microwave conditions
Park, Doo Han; et al, Bulletin of the Korean Chemical Society, 2009, 30(1), 230-232

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  10 min, rt
1.2 Reagents: Methanol
Reference
Rapid chemoselective deprotection of benzyl esters by nickel boride
Khurana, Jitender M.; et al, Synthesis, 2009, (7), 1127-1130

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  30 min
1.2 Reagents: Sodium thiosulfate
1.3 Catalysts: Amidase ,  Nitrile hydratase Solvents: Water ;  60 min
Reference
Control of the nitrile-hydrolyzing enzyme activity in Rhodococcus rhodochrous IFO 15564: preferential action of nitrile hydratase and amidase depending on the reaction condition factors and its application to the one-pot preparation of amides from aldehydes
Kashiwagi, Mieko; et al, Journal of Molecular Catalysis B: Enzymatic, 2004, 29(1-6), 249-258

Synthetic Circuit 13

Reaction Conditions
Reference
Synthesis of amides from carboxylic acids and derivatives
Ziegler, T., Science of Synthesis, 2005, 21, 43-75

Synthetic Circuit 14

Reaction Conditions
Reference
Purification and characterization of nitrilase responsible for the enantioselective hydrolysis from Acinetobacter sp. AK 226
Yamamoto, Keizou; et al, Agricultural and Biological Chemistry, 1991, 55(6), 1459-66

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation
Wang, Xiao-Yan; et al, Tetrahedron Letters, 2016, 57(50), 5628-5631

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Acetonitrile ,  Water ;  1.5 h, reflux
1.2 Reagents: Manganese oxide (MnO2)
Reference
Methyltrioxorhenium-catalyzed oxidative cleavage of α-hydroxycarbonyl compounds to carboxylic acids with hydrogen peroxide
Jain, Suman L.; et al, Synthetic Communications, 2003, 33(22), 3875-3878

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Solvents: Water
Reference
Oxidation of α-substituted carbonyl compounds to carboxylic acids in aqueous media using ultrasound
Yang, D. T. C.; et al, Synthetic Communications, 1997, 27(9), 1601-1605

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Solvents: Water
Reference
Microwave-assisted oxidation of α-substituted carbonyl compounds to carboxylic acids in aqueous media
Yang, D. T. C.; et al, Synthetic Communications, 1997, 27(18), 3235-3239

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Oxygen Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  5 h, 100 °C
Reference
Iodine-catalyzed oxidative C-C bond cleavage for benzoic acids and benzamides from alkyl aryl ketones
Sathyanarayana, Pochampalli; et al, RSC Advances, 2016, 6(27), 22749-22753

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Chlorobenzene ;  110 °C; 110 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ;  110 °C
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Oxidative C-C Bond Cleavage for the Synthesis of Aryl Carboxylic Acids from Aryl Alkyl Ketones
Xu, Liang; et al, Synlett, 2018, 29(11), 1505-1509

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  9 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions
Soni, Sonam; et al, Tetrahedron Letters, 2017, 58(25), 2512-2516

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Potassium persulfate ,  Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Water ;  24 h, 50 °C
Reference
An efficient chromium(III)-catalyzed aerobic oxidation of methylarenes in water for the green preparation of corresponding acids
Jiang, Feng; et al, Dalton Transactions, 2021, 50(36), 12413-12418

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Pyridinium, 1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Acetonitrile ;  6 h, 1 atm, 20 °C
Reference
Bronsted acid-catalysed aerobic photo-oxygenation of benzylic C-H bonds
Wu, Jieqing; et al, Green Chemistry, 2023, 25(3), 940-945

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid ,  6-Bromobenzothiazole Solvents: Acetonitrile ,  Water ;  24 h, 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Light-Promoted Chlorine-Radical-Mediated Oxidation of Benzylic C(sp3)-H Bonds utilizing Air as Oxidant
Xu, Ning; et al, Advanced Synthesis & Catalysis, 2023, 365(2), 142-147

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Perfluorobutyl iodide ;  25 h, rt
Reference
Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process
Wang, Rui; et al, Organic Letters, 2022, 24(10), 2020-2024

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(diphenylmethyl)-4-methylphenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Toluene ;  100 °C; 15 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
Reference
Nickel-catalysed carboxylation of organoboronates
Makida, Yusuke; et al, Chemical Communications (Cambridge, 2014, 50(59), 8010-8013

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Silver acetate ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  16 h, 20 atm, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Silver(I)-catalyzed carboxylation of arylboronic esters with CO2
Zhang, Xiao; et al, Chemical Communications (Cambridge, 2012, 48(50), 6292-6294

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Tetrahydrofuran ;  1 atm, rt; 24 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Carboxylation of organoboronic esters catalyzed by N-heterocyclic carbene copper(I) complexes
Ohishi, Takeshi; et al, Angewandte Chemie, 2008, 47(31), 5792-5795

Synthetic Circuit 29

Reaction Conditions
1.1 Catalysts: 1,1′-Bis(di-tert-butylphosphino)ferrocene ,  Benzoyliodo[tris(1,1-dimethylethyl)phosphine]palladium Solvents: 2-Methyltetrahydrofuran ;  18 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
Reference
Effective Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with Substoichiometric Carbon Monoxide
Korsager, Signe; et al, Journal of the American Chemical Society, 2013, 135(8), 2891-2894

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  35 °C
Reference
Synthesis, biological evaluation and molecular docking studies of indeno[1,2-c]pyrazole derivatives as inhibitors of mitochondrial malate dehydrogenase 2 (MDH2)
Ahmadi, Farzaneh; et al, Bioorganic Chemistry, 2021, 110,

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) Solvents: 1,1,2,2-Tetrachloroethane ;  24 h, 115 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 6
Reference
An efficient FeCl3-promoted O-alkyl cleavage of esters to carboxylic acids
Lian, Xiaoyan; et al, Applied Organometallic Chemistry, 2011, 25(6), 443-447

Synthetic Circuit 32

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  5 min, 180 °C
Reference
DMSO/I2 mediated C-C bond cleavage of α-ketoaldehydes followed by C-O bond formation: a metal-free approach for one-pot esterification
Venkateswarlu, Vunnam; et al, Organic & Biomolecular Chemistry, 2015, 13(29), 7973-7978

Synthetic Circuit 33

Reaction Conditions
1.1 Reagents: Water Catalysts: Niobium pentoxide ;  20 h, reflux
Reference
Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5
Siddiki, S. M. A. Hakim; et al, Catalysis Science & Technology, 2021, 11(5), 1949-1960

Synthetic Circuit 34

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: 1,4-Dioxane ;  48 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Catalytic Oxidative Deamination by Water with H2 Liberation
Tang, Shan ; et al, Journal of the American Chemical Society, 2020, 142(49), 20875-20882

Synthetic Circuit 35

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 2963687-38-7 Solvents: Water ;  24 h, 100 °C
Reference
Ni(II)-catalyzed oxidative deamination of benzyl amines with water
Pal, Nilay Kumar; et al, Green Chemistry, 2023, 25(16), 6212-6217

Synthetic Circuit 36

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Sodium hydroxide Catalysts: Sodium chloride Solvents: Water ;  8 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
A simple and efficient oxidation of primary and secondary benzylamines to acids using table salt in aqueous medium
Kushawaha, Ajay Kishor; et al, Tetrahedron, 2021, 101,

Synthetic Circuit 37

Reaction Conditions
1.1 Reagents: Ethylaluminum dichloride ,  2,6-Dibromopyridine Solvents: Toluene ,  Hexane ;  3 h, 3 MPa, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
EtAlCl2/2,6-Disubstituted Pyridine-Mediated Carboxylation of Alkenes with Carbon Dioxide
Tanaka, Shinya; et al, Organic Letters, 2016, 18(11), 2576-2579

2-Furoic acid Raw materials

2-Furoic acid Preparation Products

2-Furoic acid Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:88-14-2)
SFD1814
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:03

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